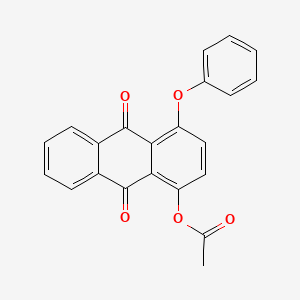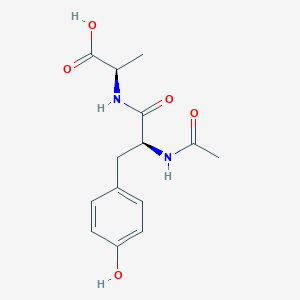
N-Acetyl-L-tyrosyl-D-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-tyrosyl-D-alanine is a synthetic dipeptide composed of N-acetyl-L-tyrosine and D-alanine. This compound is of interest due to its unique stereochemistry and potential applications in various fields, including biochemistry and pharmacology. The presence of both L- and D- amino acids in its structure makes it a valuable tool for studying stereospecific interactions in biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-tyrosyl-D-alanine typically involves the coupling of N-acetyl-L-tyrosine with D-alanine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized to minimize side reactions and maximize the efficiency of the coupling steps.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-L-tyrosyl-D-alanine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl groups in the acetyl or peptide bonds.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under mild heating.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone derivatives, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
N-Acetyl-L-tyrosyl-D-alanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and cleavage.
Biology: Investigated for its role in protein synthesis and enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for bioactive peptides.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques
Mecanismo De Acción
The mechanism of action of N-Acetyl-L-tyrosyl-D-alanine involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for aminoacyl-tRNA synthetases, facilitating the incorporation of amino acids into growing peptide chains. Additionally, it may interact with various signaling pathways, influencing cellular processes such as protein synthesis and degradation .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-tyrosine: A related compound with similar applications but lacking the D-alanine residue.
N-Acetyl-D-alanine: Another related compound, primarily used in studies of D-amino acid metabolism.
Uniqueness
N-Acetyl-L-tyrosyl-D-alanine is unique due to its combination of L-tyrosine and D-alanine, which allows it to serve as a valuable tool for studying stereospecific interactions and enzyme specificity. Its dual stereochemistry provides insights into the differential behavior of L- and D-amino acids in biological systems .
Propiedades
Número CAS |
84799-86-0 |
|---|---|
Fórmula molecular |
C14H18N2O5 |
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H18N2O5/c1-8(14(20)21)15-13(19)12(16-9(2)17)7-10-3-5-11(18)6-4-10/h3-6,8,12,18H,7H2,1-2H3,(H,15,19)(H,16,17)(H,20,21)/t8-,12+/m1/s1 |
Clave InChI |
OESFJKBHQUNLDE-PELKAZGASA-N |
SMILES isomérico |
C[C@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C |
SMILES canónico |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


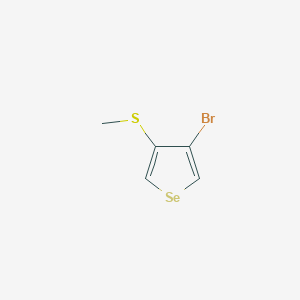
![Methyl 2-methoxy-4-[(prop-2-yn-1-yl)oxy]benzoate](/img/structure/B14424070.png)
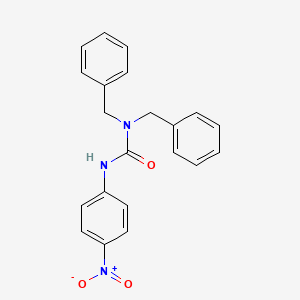
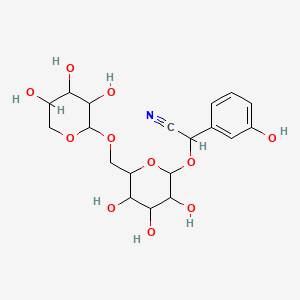
![N-(4-Chloro-2-thiabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine](/img/structure/B14424097.png)

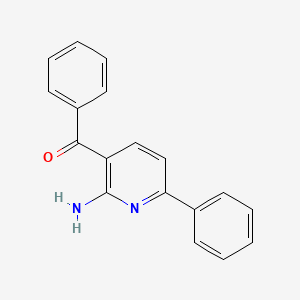
![N-Ethyl-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14424114.png)


